molecular formula C20H19NO7 B11056868 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole

Cat. No.: B11056868
M. Wt: 385.4 g/mol
InChI Key: BVUOUDDJBPLNJA-UHFFFAOYSA-N
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Description

4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)ISOXAZOLE is a complex organic compound that features both benzodioxole and isoxazole moieties. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)ISOXAZOLE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol derivatives with methoxy groups.

    Formation of the Isoxazole Ring: This often involves cyclization reactions starting from appropriate precursors such as nitrile oxides and alkenes.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the isoxazole ring or the benzodioxole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)ISOXAZOLE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole
  • 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)pyrazole

Uniqueness

The uniqueness of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)ISOXAZOLE lies in its specific substitution pattern and the presence of both benzodioxole and isoxazole rings, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C20H19NO7

Molecular Weight

385.4 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C20H19NO7/c1-22-14-6-5-11(7-15(14)23-2)17-13(9-21-28-17)12-8-16(24-3)19-20(18(12)25-4)27-10-26-19/h5-9H,10H2,1-4H3

InChI Key

BVUOUDDJBPLNJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NO2)C3=CC(=C4C(=C3OC)OCO4)OC)OC

Origin of Product

United States

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